molecular formula C25H22IN3O3 B2495108 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322259-38-0

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2495108
CAS No.: 1322259-38-0
M. Wt: 539.373
InChI Key: BPJNVFIEDCCQSV-GNVQSUKOSA-N
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Description

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22IN3O3 and its molecular weight is 539.373. The purity is usually 95%.
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Biological Activity

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrano[2,3-c]pyridine core and various substituents, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H22IN3O3C_{23}H_{22}IN_3O_3 with a molecular weight of approximately 580.2 g/mol. The presence of functional groups such as hydroxymethyl and carboxamide enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H22I N3 O3
Molecular Weight580.2 g/mol
IUPAC NameThis compound
InChI KeyCZXIZQHKNHYHHJ-UHFFFAOYSA-N

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and influencing various biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
    • Case Study : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against various bacterial strains.
    • Case Study : Tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis : The synthesis involves multiple steps starting from readily available precursors, including cyclization reactions to form the pyrano[2,3-c]pyridine core and subsequent substitution reactions to introduce various functional groups.
  • Biological Evaluations :
    • A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents.
    • Research published in Antimicrobial Agents and Chemotherapy reported its effectiveness against resistant bacterial strains.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionModulates enzyme activity

Properties

IUPAC Name

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNVFIEDCCQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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